molecular formula C17H16F6N2O B1217825 (+)-Mefloquine CAS No. 51688-68-7

(+)-Mefloquine

Cat. No. B1217825
CAS RN: 51688-68-7
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-SWLSCSKDSA-N
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Description

Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
(+)-(11R,2'S)-erythro-mefloquine is an optically active form of [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol having (+)-(11R,2'S)-erythro-configuration. An antimalarial agent, used in racemic form, which acts as a blood schizonticide;  its mechanism of action is unknown. It has a role as an antimalarial. It is an enantiomer of a (-)-(11S,2'R)-erythro-mefloquine.

Scientific Research Applications

Antimalarial Activity

Mefloquine has been a notable antimalarial drug, particularly effective against Plasmodium falciparum and P. vivax infections. Initial studies established its efficacy in both adults and children, including those with multidrug-resistant strains. Mefloquine's blood schizontocidal properties and effectiveness in prophylaxis and suppression of malaria have been well-documented, though the emergence of resistance in some regions poses challenges (Palmer, Holliday, & Brogden, 1993).

Pharmacokinetic Properties

Understanding mefloquine's pharmacokinetics is essential for its effective use. Its absorption, distribution, metabolism, and excretion characteristics have been extensively studied. This includes the impact of factors like pregnancy on systemic clearance and how mefloquine's enantiomers may influence its overall pharmacological profile (Karbwang & White, 1990).

Neurological Effects

Research has explored the neurological impacts of mefloquine, including its potential to induce neurodegeneration in certain contexts. Studies in rat models have shown dose-related neurological effects, suggesting biological bases for some of the clinical neurological effects associated with the drug (Dow et al., 2006).

Ototoxic Effects

Investigations into mefloquine's ototoxic effects revealed its potential to cause dose-dependent loss of cochlear hair cells and spiral ganglion neurons. This suggests that mefloquine can damage both sensory and neural elements in the cochlea, indicating a need for caution in its application (Ding et al., 2009).

Effects on Cellular Targets

Mefloquine's interaction with various cellular components has been a subject of study. It affects different cellular phenomena such as membrane potential alteration, oxidative stress induction, and disruption of metabolism, leading to cell cycle arrest and cell death (Ghosh, Kumar, & Ranjan, 2021).

Treatment of Progressive Multifocal Leukoencephalopathy

An interesting application of mefloquine is in the treatment of progressive multifocal leukoencephalopathy. A case report documented the successful use of mefloquine in treating this condition, showing its potential beyond antimalarial uses (Gofton et al., 2010).

properties

CAS RN

51688-68-7

Product Name

(+)-Mefloquine

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1

InChI Key

XEEQGYMUWCZPDN-SWLSCSKDSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

density

Crystal density: 1.432 g/cu cm

melting_point

174-176 °C

Other CAS RN

51688-68-7
53230-10-7

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

solubility

In water, 6.212 mg/L at 25 °C (est)

synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

vapor_pressure

3.74X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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